molecular formula C12H21ClN2O5S B12616728 C12H21ClN2O5S

C12H21ClN2O5S

Katalognummer: B12616728
Molekulargewicht: 340.82 g/mol
InChI-Schlüssel: HEZKANAEKSLIES-UEJVZZJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C12H21ClN2O5S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C12H21ClN2O5S typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and condensation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

C12H21ClN2O5S: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

C12H21ClN2O5S: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of C12H21ClN2O5S involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Vergleich Mit ähnlichen Verbindungen

C12H21ClN2O5S: can be compared with other similar compounds to highlight its uniqueness:

By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can explore its potential in various scientific fields and develop new applications for this versatile compound.

Eigenschaften

Molekularformel

C12H21ClN2O5S

Molekulargewicht

340.82 g/mol

IUPAC-Name

tert-butyl N-[(2S)-1-[(4-chloro-1,1-dioxothiolan-3-yl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C12H21ClN2O5S/c1-7(14-11(17)20-12(2,3)4)10(16)15-9-6-21(18,19)5-8(9)13/h7-9H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7-,8?,9?/m0/s1

InChI-Schlüssel

HEZKANAEKSLIES-UEJVZZJDSA-N

Isomerische SMILES

C[C@@H](C(=O)NC1CS(=O)(=O)CC1Cl)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C(=O)NC1CS(=O)(=O)CC1Cl)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.